molecular formula C16H24S2 B14476702 2-Methyl-2-octyl-2H-1,3-benzodithiole CAS No. 69159-77-9

2-Methyl-2-octyl-2H-1,3-benzodithiole

Cat. No.: B14476702
CAS No.: 69159-77-9
M. Wt: 280.5 g/mol
InChI Key: ZDIUNEWPYDIJEP-UHFFFAOYSA-N
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Description

2-Methyl-2-octyl-2H-1,3-benzodithiole is an organic compound with the molecular formula C16H24S2 It belongs to the class of benzodithioles, which are characterized by a benzene ring fused with a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-octyl-2H-1,3-benzodithiole typically involves the reaction of octyl bromide with 2-methyl-1,3-benzodithiole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-octyl-2H-1,3-benzodithiole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted benzodithioles depending on the nucleophile used

Scientific Research Applications

2-Methyl-2-octyl-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized benzodithioles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2-octyl-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-octyl-2H-1,3-benzodithiole is unique due to the presence of both the methyl and octyl groups, which confer distinct hydrophobic and electronic properties

Properties

CAS No.

69159-77-9

Molecular Formula

C16H24S2

Molecular Weight

280.5 g/mol

IUPAC Name

2-methyl-2-octyl-1,3-benzodithiole

InChI

InChI=1S/C16H24S2/c1-3-4-5-6-7-10-13-16(2)17-14-11-8-9-12-15(14)18-16/h8-9,11-12H,3-7,10,13H2,1-2H3

InChI Key

ZDIUNEWPYDIJEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(SC2=CC=CC=C2S1)C

Origin of Product

United States

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